RG7834

Description

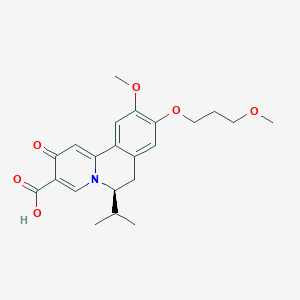

Structure

3D Structure

Properties

IUPAC Name |

(6S)-10-methoxy-9-(3-methoxypropoxy)-2-oxo-6-propan-2-yl-6,7-dihydrobenzo[a]quinolizine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27NO6/c1-13(2)17-8-14-9-21(29-7-5-6-27-3)20(28-4)10-15(14)18-11-19(24)16(22(25)26)12-23(17)18/h9-13,17H,5-8H2,1-4H3,(H,25,26)/t17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBXLMOYQNDMHQT-KRWDZBQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CC2=CC(=C(C=C2C3=CC(=O)C(=CN13)C(=O)O)OC)OCCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H]1CC2=CC(=C(C=C2C3=CC(=O)C(=CN13)C(=O)O)OC)OCCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2072057-17-9 | |

| Record name | RG-7834 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/56JM4WYS8E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of RG7834: A Novel Approach to Inhibiting Hepatitis B Virus Expression

For Immediate Release

A deep dive into the molecular workings of RG7834 reveals a first-in-class mechanism targeting host-virus interactions for the treatment of chronic Hepatitis B.

Researchers and drug development professionals now have access to a comprehensive technical guide on the mechanism of action of this compound, a pioneering small molecule inhibitor of Hepatitis B Virus (HBV) expression. This document outlines the core scientific principles behind this compound, detailing its unique approach to reducing viral antigens and DNA, and providing in-depth experimental data and methodologies for the scientific community.

This compound, a member of the dihydroquinolizinone (DHQ) chemical series, represents a significant advancement in the quest for a functional cure for chronic Hepatitis B.[1][2] Unlike current nucleos(t)ide analogues that primarily target viral replication, this compound employs a novel strategy by targeting host cellular factors that the virus hijacks for its own propagation.[3]

A Novel Host-Targeting Mechanism

The primary mechanism of action of this compound lies in its ability to inhibit the host's non-canonical poly(A) polymerases, PAPD5 and PAPD7.[4][5] HBV cleverly exploits these enzymes to stabilize its messenger RNAs (mRNAs), a crucial step for the production of viral proteins.[4][5] this compound directly binds to PAPD5 and PAPD7, inhibiting their polyadenylase function.[4][5] This inhibition leads to a shortening of the poly(A) tail of HBV mRNAs, marking them for accelerated degradation by the cell's machinery.[4][5]

This targeted destabilization of viral transcripts effectively shuts down the production of key viral proteins, including the Hepatitis B surface antigen (HBsAg) and e-antigen (HBeAg), and consequently reduces the levels of circulating HBV DNA.[1][2][6] Notably, this mechanism of action is selective for HBV mRNAs and does not affect the stability of other viral or host RNAs.[1][4] The specificity of this compound is attributed to the presence of the HBV post-transcriptional regulatory element (PRE) in the 3' untranslated region of the viral mRNAs.[4]

While this compound potently reduces viral gene expression and replication, it is not expected to have a direct, strong impact on the covalently closed circular DNA (cccDNA) reservoir, the stable form of the viral genome that resides in the nucleus of infected liver cells.[7] However, by significantly reducing the levels of viral RNAs and proteins, this compound may indirectly impact the long-term maintenance and transcriptional activity of cccDNA.[7]

Quantitative Analysis of Antiviral Activity

Preclinical studies have demonstrated the potent in vitro and in vivo activity of this compound. The following table summarizes the key quantitative data on its antiviral efficacy.

| Parameter | Cell Line/Model | Value | Reference |

| IC50 for HBsAg inhibition | dHepaRG Cells | 2.8 nM | [6] |

| IC50 for HBeAg inhibition | dHepaRG Cells | 2.6 nM | [6] |

| IC50 for HBV DNA inhibition | dHepaRG Cells | 3.2 nM | [6] |

| HBsAg Reduction (in vivo) | HBV-infected humanized mice | 1.09 log10 | [3] |

| HBV DNA Reduction (in vivo) | HBV-infected humanized mice | 0.6 log10 | [6] |

Visualizing the Mechanism and Experimental Approach

To further elucidate the mechanism of action and the experimental workflow for evaluating compounds like this compound, the following diagrams are provided.

Detailed Experimental Protocols

A critical component of this technical guide is the detailed description of the experimental methodologies used to characterize this compound.

In Vitro Antiviral Activity Assay (dHepaRG cells):

-

Cell Culture: Differentiated HepaRG (dHepaRG) cells, a human hepatoma cell line capable of supporting HBV infection, are seeded in 96-well plates.

-

HBV Infection: Cells are infected with HBV (genotype D) at a multiplicity of infection (MOI) of 100 genome equivalents per cell.

-

Compound Treatment: Following infection, the cells are treated with serial dilutions of this compound.

-

Supernatant and Cell Lysate Collection: After a defined incubation period (e.g., 9 days), the cell culture supernatant is collected for the quantification of HBsAg, HBeAg, and HBV DNA.

-

Quantification:

-

HBsAg and HBeAg: Levels are measured using commercially available enzyme-linked immunosorbent assays (ELISAs).

-

HBV DNA: Viral DNA is extracted from the supernatant and quantified by quantitative polymerase chain reaction (qPCR).

-

-

IC50 Calculation: The 50% inhibitory concentration (IC50) is calculated by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a four-parameter logistic curve.

HBV mRNA Stability Assay:

-

Cell Culture and Transfection: A suitable cell line (e.g., Huh7) is transfected with a plasmid expressing a specific HBV mRNA transcript.

-

Transcription Inhibition: Transcription is halted using a transcription inhibitor such as actinomycin D.

-

Compound Treatment: Cells are treated with this compound or a vehicle control.

-

RNA Extraction: Total RNA is extracted from the cells at various time points after treatment.

-

mRNA Quantification: The levels of the specific HBV mRNA are quantified using reverse transcription-quantitative polymerase chain reaction (RT-qPCR).

-

Half-life Calculation: The decay rate and half-life of the HBV mRNA are calculated to determine the effect of this compound on mRNA stability.

In Vivo Efficacy in Humanized Mouse Model:

-

Animal Model: uPA/SCID mice with humanized livers are infected with HBV.

-

Treatment: Once chronic infection is established (as confirmed by stable serum levels of HBsAg and HBV DNA), mice are treated orally with this compound or a vehicle control for a specified duration (e.g., 21 days).

-

Sample Collection: Blood samples are collected at regular intervals to monitor serum levels of HBsAg and HBV DNA.

-

Quantification: HBsAg and HBV DNA levels are quantified using ELISA and qPCR, respectively.

-

Data Analysis: The reduction in viral markers is calculated relative to baseline levels and compared between the treated and control groups.

Conclusion and Future Directions

This compound represents a paradigm shift in the development of HBV therapeutics by targeting a host-virus interaction essential for viral gene expression. Its novel mechanism of action, leading to the destabilization of HBV mRNAs, provides a potent and selective means of reducing viral antigens and DNA. While the clinical development of this compound itself was halted due to off-target toxicity observed in long-term preclinical studies, the groundbreaking insights gained from its mechanism of action have paved the way for the development of next-generation HBV RNA destabilizers with improved safety profiles. The detailed understanding of the this compound mechanism continues to be a valuable asset for researchers and drug developers in the ongoing effort to achieve a functional cure for chronic Hepatitis B.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. The Dihydroquinolizinone Compound this compound Inhibits the Polyadenylase Function of PAPD5 and PAPD7 and Accelerates the Degradation of Matured Hepatitis B Virus Surface Protein mRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. cccDNA Maintenance in Chronic Hepatitis B – Targeting the Matrix of Viral Replication - PMC [pmc.ncbi.nlm.nih.gov]

RG7834: A Technical Guide to the Inhibition of PAPD5 and PAPD7 for Hepatitis B Virus Therapy

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hepatitis B Virus (HBV) infection remains a significant global health challenge, with current therapies rarely achieving a functional cure. A key aspect of the HBV life cycle is the stability of its messenger RNA (mRNA), which relies on host cellular machinery. The non-canonical poly(A) polymerases PAPD5 and PAPD7 have been identified as critical host factors that stabilize HBV RNAs.[1] The small molecule RG7834, a member of the dihydroquinolizinone (DHQ) chemical class, was the first-in-class orally bioavailable inhibitor targeting these enzymes.[2][3] this compound binds to the catalytic domains of PAPD5 and PAPD7, inhibiting their polyadenylase function.[1] This action leads to the shortening of HBV mRNA poly(A) tails, triggering rapid degradation of viral transcripts and consequently reducing the production of viral proteins, including the Hepatitis B surface antigen (HBsAg), and virions.[4][5][6] While promising in its novel mechanism, the clinical development of this compound was halted due to neurotoxicity observed in chronic toxicity studies.[7][8] Nevertheless, this compound serves as a crucial proof-of-concept for host-factor targeting therapies for HBV and has paved the way for the development of second-generation PAPD5/7 inhibitors with improved safety profiles.

Mechanism of Action: Targeting Host-Mediated Viral RNA Stability

The Role of PAPD5 and PAPD7 in HBV Replication

Normally, the cellular enzymes PAPD5 and PAPD7 (also known as TENT4A and TENT4B) are involved in the quality control of non-coding RNAs, where they add short oligo(A) tails to mark them for degradation.[4][5][9] However, HBV has evolved to co-opt these enzymes for its benefit. Through a cis-acting sequence within the viral post-transcriptional regulatory element (PRE), specifically the stem-loop alpha (SLα), HBV recruits PAPD5 and PAPD7.[10][11][12] These enzymes then act to maintain and extend the poly(A) tails of viral mRNAs, protecting them from cellular exonucleases and thereby ensuring their stability and efficient translation into viral proteins.[1][10] Studies have shown that PAPD5 plays a dominant role in this stabilization, with PAPD7 providing a secondary, redundant layer of protection.[10][11][13]

This compound-Mediated Inhibition and Consequences

This compound functions as a direct inhibitor of the enzymatic activity of both PAPD5 and PAPD7.[1][4] By binding to their catalytic domains, it blocks their ability to add adenosine monophosphates to the 3' end of HBV RNA. The consequences of this inhibition are two-fold and sequential:

-

Poly(A) Tail Shortening: The primary and initial effect of this compound is the rapid shortening of the poly(A) tails of multiple HBV mRNA species, including the 3.5 kb pre-genomic/pre-core mRNAs and the 2.4/2.1 kb HBsAg mRNAs.[4][5][14] This effect becomes apparent within hours of treatment.[4][5]

-

Accelerated mRNA Degradation: A shortened poly(A) tail is a signal for cellular RNA degradation machinery. Following deadenylation, the now-vulnerable HBV transcripts are rapidly degraded by host exoribonucleases in both the nucleus and the cytoplasm.[4][6] This leads to a significant reduction in the steady-state levels of viral mRNAs. Notably, the smallest 0.7 kb HBx mRNA, which has a naturally short half-life, appears largely unaffected by this compound.[4][5][6]

This mechanism effectively shuts down the production of viral antigens (HBsAg, HBeAg) and the pgRNA template required for reverse transcription, thus inhibiting the entire viral life cycle post-transcription.[15]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies of this compound and its analogs.

Table 1: In Vitro Enzymatic Inhibition

| Compound | Target | IC₅₀ (nM) | Source |

| This compound | PAPD5 | 167 | [10] |

| PAPD7 | 1,093 | [10] | |

| AB-452 (analog) | PAPD5 | 94 | [10] |

| PAPD7 | 498 | [10] |

Table 2: In Vitro Antiviral Activity

| Cell Line / Model | Parameter Measured | Effect of this compound/Analog | Source |

| HepAD38 | 2.1 kb SHBs mRNA Half-life | Decreased by approx. 2 hours | [4][5] |

| HepAD38 | HBV mRNA levels (24h) | Undetectable levels vs. 20-30% in control | [4] |

| Various | HBsAg Inhibition (EC₅₀) | 1.4 - 6.8 nM (AB-452) | [11][12] |

| HepG2.2.15 | HBsAg Inhibition (EC₅₀) | 4.53 nM (GST-HG131) | [8] |

Table 3: In Vivo Efficacy in Animal Models

| Animal Model | Compound | Parameter Measured | Log₁₀ Reduction | Source |

| Humanized Mouse | This compound | HBsAg | 1.09 | [15] |

| Woodchuck | This compound | WHsAg (HBsAg equiv.) | 2.57 | [7] |

| Woodchuck | This compound | WHV DNA (HBV DNA equiv.) | 1.71 | [7] |

| AAV-HBV Mouse | AB-452 | HBsAg | 0.94 | [11] |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon scientific findings. The following sections describe the core experimental protocols used to characterize the activity of this compound.

PAPD5/7 Enzymatic Inhibition Assay

This biochemical assay quantifies the ability of a compound to inhibit the enzymatic activity of recombinant PAPD5 or PAPD7.

-

Principle: Measures the depletion of ATP, a substrate for the polyadenylation reaction, in the presence of the enzyme and an RNA primer.

-

Protocol:

-

Recombinant human PAPD5 or PAPD7 protein is incubated in a reaction buffer containing an RNA primer.

-

A serial dilution of the test compound (e.g., this compound) or DMSO (vehicle control) is added to the enzyme/RNA mixture.

-

The enzymatic reaction is initiated by the addition of ATP.

-

After a defined incubation period, the reaction is stopped.

-

The amount of remaining ATP is quantified using a luciferase-based ATP detection reagent (e.g., Kinase-Glo®). Luminescence is inversely proportional to enzyme activity.

-

Data are normalized to controls, and IC₅₀ values are calculated by fitting the dose-response curve.[10]

-

HBV mRNA Stability Assay in Cell Culture

This assay measures the effect of this compound on the half-life of viral transcripts.

-

Principle: Transcription is halted, and the decay rate of existing HBV mRNA is measured over time in the presence or absence of the inhibitor.

-

Protocol:

-

Cell System: HepAD38 or HepG2-tTA25 cells, which have doxycycline-inducible expression of HBV pgRNA, are commonly used.[4][5]

-

Transcription Shutdown: Doxycycline is added to the culture medium to terminate new HBV gene transcription.

-

Treatment: Simultaneously, cells are treated with the test compound (e.g., 1 µM this compound) or a vehicle control (DMSO).

-

Time-Course Sampling: Cellular RNA is extracted from different plates at various time points post-treatment (e.g., 0, 4, 8, 12, 24 hours).

-

RNA Analysis (Northern Blot):

-

Total RNA is separated by formaldehyde-agarose gel electrophoresis.

-

RNA is transferred to a nylon membrane.

-

The membrane is hybridized with a radiolabeled DNA or RNA probe specific to HBV transcripts.

-

The signal intensity of the specific HBV mRNA bands is quantified using phosphorimaging. The decay rate and mRNA half-life are then calculated.[4][5]

-

-

Poly(A) Tail Length Analysis

This protocol is used to directly observe the shortening of the HBV mRNA 3' tail.

-

Principle: An RNA adapter is ligated to the 3' end of total RNA, allowing for reverse transcription and PCR amplification across the poly(A) tail junction.

-

Protocol:

-

Total cellular RNA is extracted from treated and untreated cells.

-

An RNA adapter is ligated to the 3' hydroxyl group of all RNAs using T4 RNA ligase.

-

Reverse transcription (RT) is performed using a primer that is complementary to the ligated adapter sequence. This creates cDNA copies of the 3' ends of the transcripts.

-

PCR is then performed using a forward primer specific to the HBV genome (upstream of the poly(A) signal) and a reverse primer corresponding to the adapter sequence.

-

The resulting PCR products are resolved on an agarose gel. A smear or ladder of smaller products in the this compound-treated sample compared to the control indicates poly(A) tail shortening.[5][14]

-

In Vivo Efficacy in AAV-HBV Mouse Model

This animal model is used to evaluate the antiviral efficacy of compounds against established HBV replication.

-

Principle: Mice are transduced with an adeno-associated virus (AAV) vector carrying the HBV genome, leading to persistent HBV replication and antigen production from the liver.

-

Protocol:

-

Mice (e.g., C57BL/6) are injected intravenously with the AAV-HBV vector.

-

HBV replication is allowed to establish over several weeks, monitored by measuring serum HBsAg and HBV DNA.

-

Once stable viremia and antigenemia are achieved, mice are randomized into treatment groups.

-

Mice are treated daily via oral gavage with the test compound (e.g., AB-452), a vehicle control, or a positive control (e.g., Entecavir).

-

Blood samples are collected periodically to monitor serum levels of HBsAg, HBeAg, and HBV DNA via ELISA and qPCR, respectively.

-

At the end of the study, liver tissue may be collected to measure intrahepatic HBV RNA and DNA levels.[13]

-

References

- 1. PAPD5/7 Are Host Factors That Are Required for Hepatitis B Virus RNA Stabilization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of this compound: The First-in-Class Selective and Orally Available Small Molecule Hepatitis B Virus Expression Inhibitor with Novel Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The Dihydroquinolizinone Compound this compound Inhibits the Polyadenylase Function of PAPD5 and PAPD7 and Accelerates the Degradation of Matured Hepatitis B Virus Surface Protein mRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. researchgate.net [researchgate.net]

- 8. Safety, Tolerability, and Pharmacokinetics of the Novel Hepatitis B Virus Expression Inhibitor GST-HG131 in Healthy Chinese Subjects: a First-in-Human Single- and Multiple-Dose Escalation Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Dihydroquinolizinone Compound this compound Inhibits the Polyadenylase Function of PAPD5 and PAPD7 and Accelerates the Degradation of Matured Hepatitis B Virus Surface Protein mRNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. journals.asm.org [journals.asm.org]

- 11. Host Poly(A) Polymerases PAPD5 and PAPD7 Provide Two Layers of Protection That Ensure the Integrity and Stability of Hepatitis B Virus RNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. biorxiv.org [biorxiv.org]

- 13. biorxiv.org [biorxiv.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

The Rise and Fall of RG7834: A Potent Inhibitor of Hepatitis B Virus Expression

Faced with the global challenge of chronic Hepatitis B virus (HBV) infection, the scientific community has been in relentless pursuit of a functional cure. A promising stride in this direction was the discovery of RG7834, a first-in-class, orally bioavailable small molecule that demonstrated potent inhibition of HBV gene expression. This technical guide provides an in-depth overview of the discovery, mechanism of action, and preclinical and clinical development of this compound, offering valuable insights for researchers, scientists, and drug development professionals.

This compound, a compound from the dihydroquinolizinone (DHQ) chemical series, emerged from a phenotypic screening as a highly selective inhibitor of HBV.[1][2] Unlike existing nucleos(t)ide analogues that primarily target viral replication, this compound uniquely reduces both viral antigens (HBsAg and HBeAg) and viral DNA, addressing a key factor in HBV persistence and immune tolerance.[3][4]

Mechanism of Action: Targeting Host Factors for Viral mRNA Destabilization

The novel mechanism of action of this compound lies in its ability to target host cellular proteins, specifically the non-canonical poly(A) polymerases PAPD5 and PAPD7.[5][6][7] These enzymes are exploited by HBV to stabilize its messenger RNA (mRNA) transcripts.

The process begins with the HBV post-transcriptional regulatory element (PRE), a cis-acting sequence present in all viral mRNAs that is crucial for their stability and nuclear export. The host protein ZCCHC14 recognizes and binds to a specific stem-loop structure within the PRE. This binding event then recruits the PAPD5/7 complex to the viral mRNA.

PAPD5 and PAPD7 add a mixed tail of adenosine and guanosine nucleotides to the 3' end of the HBV mRNA. This "mixed tailing" protects the viral transcripts from degradation by cellular machinery.

This compound acts by directly inhibiting the enzymatic activity of PAPD5 and PAPD7. By binding to these enzymes, this compound prevents the addition of the protective mixed tail to the HBV mRNA. This leaves the viral transcripts vulnerable to degradation by cellular exonucleases, leading to a significant reduction in the levels of viral proteins and DNA.[8][9][10]

Preclinical and Clinical Development

In Vitro Efficacy

This compound demonstrated potent antiviral activity in various in vitro models. Key quantitative data from these studies are summarized below.

| Assay System | Parameter | Value | Reference |

| HBV-infected dHepaRG cells | IC50 (HBsAg) | 2.8 nM | [11] |

| HBV-infected dHepaRG cells | IC50 (HBeAg) | 2.6 nM | [11] |

| HBV-infected dHepaRG cells | IC50 (HBV DNA) | 3.2 nM | [11] |

Experimental Protocol: HBV Antiviral Assay in dHepaRG Cells

A detailed protocol for assessing the antiviral activity of compounds like this compound in differentiated HepaRG (dHepaRG) cells, a well-established in vitro model for HBV infection, is as follows:

-

Cell Culture and Differentiation: HepaRG cells are cultured and differentiated into hepatocyte-like cells according to established protocols, typically involving treatment with dimethyl sulfoxide (DMSO).

-

HBV Infection: Differentiated HepaRG cells are infected with HBV at a defined multiplicity of infection (MOI).

-

Compound Treatment: Following infection, the cells are treated with various concentrations of the test compound (e.g., this compound) or a vehicle control.

-

Supernatant and Cell Lysate Collection: At specific time points post-infection, the cell culture supernatant and cell lysates are collected.

-

Quantification of Viral Markers:

-

HBsAg and HBeAg: Levels of secreted HBsAg and HBeAg in the supernatant are quantified using enzyme-linked immunosorbent assays (ELISAs).

-

HBV DNA: Extracellular HBV DNA from the supernatant and intracellular HBV DNA from cell lysates are extracted and quantified by quantitative polymerase chain reaction (qPCR).

-

-

Data Analysis: The half-maximal inhibitory concentration (IC50) values are calculated by plotting the percentage of inhibition of each viral marker against the compound concentration.

In Vivo Efficacy

The in vivo efficacy of this compound was evaluated in a humanized mouse model.

| Animal Model | Treatment | Outcome | Reference |

| uPA/SCID mice with humanized livers | This compound | Significant reduction in serum HBsAg and HBV DNA levels | [9] |

Experimental Protocol: uPA/SCID Mouse Model of HBV Infection

The urokinase-type plasminogen activator/severe combined immunodeficiency (uPA/SCID) mouse model with a humanized liver provides a robust platform for evaluating anti-HBV therapeutics in vivo.

-

Generation of Humanized Mice: uPA/SCID mice are transplanted with human hepatocytes, leading to the repopulation of the mouse liver with human liver cells.

-

HBV Infection: The humanized mice are infected with HBV.

-

Compound Administration: Following the establishment of a chronic infection, the mice are treated with the test compound (e.g., this compound) via a clinically relevant route, such as oral gavage.

-

Monitoring of Viral Load: Blood samples are collected at regular intervals to monitor serum levels of HBsAg and HBV DNA.

-

Histopathological Analysis: At the end of the study, liver tissues are collected for histopathological analysis to assess the extent of liver damage and the presence of viral antigens.

Toxicology and Discontinuation

Despite its promising antiviral activity, the development of this compound was halted due to unexpected neurotoxicity observed in chronic toxicology studies.[12][13]

| Species | Study Duration | Findings | Reference |

| Rat | Chronic | Axonal degeneration in peripheral nerves and spinal cord | [14] |

| Monkey | Chronic | Dose- and time-dependent polyneuropathy, reduced nerve conduction velocity, axonal degeneration | [14] |

Experimental Protocol: Preclinical Neurotoxicity Assessment

Preclinical assessment of neurotoxicity for small molecules typically involves a battery of in vivo and in vitro tests.

-

In Vivo Studies:

-

Functional Observational Battery (FOB): A series of tests to assess sensory and motor function, autonomic function, and behavioral changes in animals following compound administration.

-

Nerve Conduction Velocity (NCV) Studies: Measurement of the speed of electrical impulses along peripheral nerves to detect nerve damage.

-

Histopathology: Microscopic examination of central and peripheral nervous system tissues to identify any structural abnormalities, such as axonal degeneration or demyelination.

-

-

In Vitro Studies:

-

Neuronal Cell Cultures: Assessment of the compound's effects on the viability, morphology, and function of cultured neurons.

-

Ion Channel Electrophysiology: Evaluation of the compound's interaction with various ion channels that are critical for neuronal function.

-

Phase 1 Clinical Trial

A first-in-human Phase 1 clinical trial was initiated to evaluate the safety, tolerability, and pharmacokinetics of this compound in healthy volunteers. However, due to the preclinical neurotoxicity findings, the trial was terminated, and further development of this compound was discontinued.[12]

Conclusion

The discovery and development of this compound represent a significant advancement in the quest for a functional cure for chronic hepatitis B. Its novel mechanism of action, targeting host factors to induce the degradation of viral mRNA, provided a new therapeutic strategy. While the journey of this compound was cut short by unforeseen toxicity, the knowledge gained from its development continues to inform the design of next-generation HBV inhibitors with improved safety profiles. The story of this compound underscores the complexities and challenges of drug development and serves as a valuable case study for the scientific community.

References

- 1. Humanized chimeric uPA mouse model for the study of hepatitis B and D virus interactions and preclinical drug evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Drug development for chronic hepatitis B functional cure: Recent progress - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Acute HBV infection in humanized chimeric mice has multiphasic viral kinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ice-hbv.org [ice-hbv.org]

- 6. The human liver-uPA-SCID mouse: a model for the evaluation of antiviral compounds against HBV and HCV - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Fast Differentiation of HepaRG Cells Allowing Hepatitis B and Delta Virus Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Strategies to eliminate HBV infection - PMC [pmc.ncbi.nlm.nih.gov]

- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 10. The basics of preclinical drug development for neurodegenerative disease indications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery of this compound: The First-in-Class Selective and Orally Available Small Molecule Hepatitis B Virus Expression Inhibitor with Novel Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Specific and Nonhepatotoxic Degradation of Nuclear Hepatitis B Virus cccDNA - PMC [pmc.ncbi.nlm.nih.gov]

RG7834: A Technical Guide to a First-in-Class Dihydroquinolizinone-Based HBV Expression Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

RG7834, a pioneering dihydroquinolizinone (DHQ) compound, emerged as a first-in-class, orally bioavailable small molecule inhibitor of Hepatitis B Virus (HBV) expression. Its novel mechanism of action, targeting host cellular factors essential for viral mRNA stability, represented a significant advancement in the quest for a functional cure for chronic hepatitis B. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, summarizing key preclinical in vitro and in vivo data, and outlining relevant experimental methodologies. While the clinical development of this compound was ultimately halted due to unforeseen neurotoxicity, the insights gained from its study continue to inform the development of next-generation HBV therapeutics.

Introduction

Chronic Hepatitis B Virus (HBV) infection remains a global health challenge, with existing therapies primarily suppressing viral replication without achieving a functional cure, characterized by the loss of Hepatitis B surface antigen (HBsAg). The discovery of this compound marked a paradigm shift in anti-HBV drug development by targeting the host-virus interface rather than viral enzymes. This document serves as a technical resource for researchers, providing in-depth information on the core scientific aspects of this compound.

Mechanism of Action

This compound exerts its anti-HBV effect through a novel mechanism of action that involves the inhibition of host cellular enzymes, the non-canonical poly(A) polymerases PAPD5 and PAPD7.[1][2] HBV hijacks these enzymes to stabilize its viral messenger RNA (mRNA) transcripts, a crucial step for the production of viral proteins, including HBsAg and HBeAg.[1][2]

By binding to the catalytic domains of PAPD5 and PAPD7, this compound inhibits their polyadenylating function.[2] This leads to the destabilization and subsequent degradation of HBV mRNAs, resulting in a significant reduction of viral antigen production and HBV DNA levels.[1][2]

Preclinical Data

In Vitro Efficacy

This compound demonstrated potent and selective inhibition of HBV replication and antigen production in various in vitro cell culture models.

| Cell Line | Target | IC50 (nM) | Cytotoxicity (CC50) | Reference |

| dHepaRG | HBsAg | 2.8 | >50 µM | [3] |

| dHepaRG | HBeAg | 2.6 | >50 µM | [3] |

| dHepaRG | HBV DNA | 3.2 | >50 µM | [3] |

| HepG2.2.15 | - | - | >10 µM | [4] |

In Vivo Efficacy

The antiviral efficacy of this compound was evaluated in multiple preclinical animal models, demonstrating significant reductions in viral markers.

| Animal Model | Treatment Regimen | Key Findings | Reference |

| Woodchuck (WHV Model) | 10 mg/kg, twice daily for 14 weeks | Mean reduction of 1.71 log10 in WHV DNAMean reduction of 2.57 log10 in WHsAg | [5][6] |

| uPA-SCID Chimeric Mouse (HBV Model) | 4 mg/kg, twice daily for 21 days | 0.6 log10 reduction in serum HBV DNA | [4] |

Experimental Protocols

HepG2.2.15 Cell-Based Antiviral Assay

This assay is a standard method for evaluating the in vitro efficacy of anti-HBV compounds.

Objective: To determine the concentration-dependent inhibitory effect of a test compound on HBV replication and antigen production in a stable HBV-producing cell line.

Materials:

-

HepG2.2.15 cells

-

Cell culture medium (e.g., DMEM supplemented with FBS, antibiotics, and G418)

-

Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

-

96-well cell culture plates

-

ELISA kits for HBsAg and HBeAg quantification

-

Reagents for HBV DNA extraction and quantification (qPCR)

-

Cell viability assay kit (e.g., MTT or CellTiter-Glo)

Procedure:

-

Cell Seeding: Seed HepG2.2.15 cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the test compound in cell culture medium. Replace the existing medium with the medium containing the test compound or vehicle control.

-

Incubation: Incubate the plates for a defined period (e.g., 6-9 days), with medium and compound changes every 2-3 days.

-

Supernatant Collection: At the end of the incubation period, collect the cell culture supernatant for quantification of secreted HBsAg, HBeAg, and HBV DNA.

-

Quantification of Viral Markers:

-

HBsAg and HBeAg: Quantify the levels of HBsAg and HBeAg in the supernatant using commercial ELISA kits according to the manufacturer's instructions.

-

HBV DNA: Extract viral DNA from the supernatant and quantify the HBV DNA copy number using a validated qPCR assay.

-

-

Cytotoxicity Assessment: Determine the viability of the cells in each well using a standard cytotoxicity assay to assess the compound's effect on cell health.

-

Data Analysis: Calculate the 50% inhibitory concentration (IC50) for each viral marker and the 50% cytotoxic concentration (CC50). The selectivity index (SI) can be calculated as CC50/IC50.

In Vitro Peripheral Neurotoxicity Assay

Given that neurotoxicity was the primary reason for the discontinuation of this compound development, assessing this off-target effect is critical for analogous compounds. A common in vitro method involves evaluating neurite outgrowth in a relevant neuronal cell line.

Objective: To assess the potential of a test compound to induce neurotoxicity by measuring its effect on neurite outgrowth.

Materials:

-

Neuronal cell line (e.g., PC-12, SH-SY5Y, or primary dorsal root ganglion neurons)

-

Cell culture medium and differentiation factors (e.g., Nerve Growth Factor for PC-12 cells)

-

Test compound (e.g., this compound)

-

Multi-well imaging plates

-

Reagents for immunofluorescence staining (e.g., anti-β-III tubulin antibody, fluorescent secondary antibody, DAPI)

-

High-content imaging system and analysis software

Procedure:

-

Cell Seeding and Differentiation: Seed neuronal cells in imaging plates and induce differentiation to promote neurite extension.

-

Compound Treatment: Treat the differentiated cells with various concentrations of the test compound or vehicle control.

-

Incubation: Incubate the cells for a defined period (e.g., 24-72 hours).

-

Immunofluorescence Staining: Fix the cells and perform immunofluorescence staining for a neuronal marker (e.g., β-III tubulin) to visualize neurites and a nuclear counterstain (e.g., DAPI).

-

Image Acquisition: Acquire images of the stained cells using a high-content imaging system.

-

Image Analysis: Use automated image analysis software to quantify various parameters of neurite morphology, such as:

-

Total neurite length per neuron

-

Number of neurites per neuron

-

Number of branch points

-

Cell viability (based on nuclear morphology and count)

-

-

Data Analysis: Analyze the dose-dependent effects of the compound on neurite outgrowth parameters to determine its neurotoxic potential.

Clinical Development and Discontinuation

This compound entered Phase 1 clinical trials to evaluate its safety, tolerability, and pharmacokinetics in healthy volunteers and patients with chronic hepatitis B (NCT02604355). However, the clinical development of this compound was terminated due to observations of neurotoxicity, specifically peripheral neuropathy, in long-term preclinical toxicology studies.[2] This adverse finding was not predicted by shorter-term studies and highlighted a significant safety concern for chronic administration.

While specific data from the Phase 1 trial of this compound are not extensively published, the preclinical neurotoxicity findings were sufficient to halt its development. This has prompted the design of second-generation dihydroquinolizinone derivatives with modifications aimed at mitigating neurotoxicity while retaining potent anti-HBV activity.

Conclusion

This compound represents a landmark in the development of novel therapeutics for chronic hepatitis B. Its unique mechanism of action, targeting host factors to inhibit viral expression, opened a new avenue for antiviral drug discovery. Although its clinical journey was cut short by safety concerns, the scientific knowledge gained from the study of this compound has been invaluable. The challenges encountered with this compound underscore the importance of comprehensive long-term toxicology studies and have guided the development of safer, next-generation HBV inhibitors with similar mechanisms of action. The legacy of this compound continues to influence the ongoing efforts to achieve a functional cure for the millions of people living with chronic hepatitis B.

References

- 1. pure.eur.nl [pure.eur.nl]

- 2. Safety, Tolerability, and Pharmacokinetics of the Novel Hepatitis B Virus Expression Inhibitor GST-HG131 in Healthy Chinese Subjects: a First-in-Human Single- and Multiple-Dose Escalation Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Discovery of this compound: The First-in-Class Selective and Orally Available Small Molecule Hepatitis B Virus Expression Inhibitor with Novel Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A new high-content screening assay of the entire hepatitis B virus life cycle identifies novel antivirals - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

In Vitro Antiviral Profile of RG7834: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro antiviral activity of RG7834, a first-in-class, orally bioavailable small molecule inhibitor of Hepatitis B Virus (HBV) expression. This compound presents a novel mechanism of action by targeting host-cell factors essential for viral mRNA stabilization, thereby significantly reducing viral antigens and DNA.

Core Mechanism of Action

This compound selectively inhibits the host-cell non-canonical poly(A) polymerases PAPD5 and PAPD7.[1][2] These enzymes are exploited by HBV to stabilize its messenger RNA (mRNA) transcripts.[1][2] By binding to and inhibiting PAPD5 and PAPD7, this compound initiates a cascade of events leading to the destabilization of multiple HBV mRNA species, including the 3.5-kb pregenomic/precore mRNAs and the 2.4/2.1-kb surface protein (HBs) mRNAs.[1][2] This compound-induced destabilization begins with the shortening of the mRNA poly(A) tail, followed by accelerated degradation in both the nucleus and cytoplasm.[1][2] Notably, the smallest 0.7-kb X protein (HBx) mRNA appears unaffected.[1][2] This targeted degradation of viral transcripts leads to a potent reduction in the production of HBV antigens (HBsAg and HBeAg) and viral DNA.[3][4][5]

Quantitative Antiviral Activity and Cytotoxicity

This compound demonstrates potent and selective inhibition of HBV replication in vitro. The following table summarizes the key quantitative data from various cell-based assays.

| Cell Line | Parameter | Value | Reference |

| dHepaRG | IC50 (HBsAg) | 2.8 nM | [3][4][5] |

| dHepaRG | IC50 (HBeAg) | 2.6 nM | [3][4][5] |

| dHepaRG | IC50 (HBV DNA) | 3.2 nM | [3][4][5] |

| HepG2.2.15 | CC50 | > 10 µM | [3] |

| Huh-7.5 | IC50 (HAV) | 6.11 nM | [6] |

IC50: Half-maximal inhibitory concentration. CC50: Half-maximal cytotoxic concentration.

Experimental Protocols

In Vitro Antiviral Activity Assay (dHepaRG cells)

This protocol outlines the general steps for determining the IC50 values of this compound against HBV antigens and DNA.

-

Cell Culture and Differentiation: Differentiated HepaRG (dHepaRG) cells, a human hepatoma cell line capable of supporting HBV infection, are seeded in appropriate culture plates.

-

HBV Infection: The dHepaRG cells are infected with HBV.

-

Compound Treatment: Following infection, the cells are treated with a serial dilution of this compound. A vehicle control (e.g., DMSO) is run in parallel.

-

Incubation: The treated cells are incubated for a defined period, typically several days, to allow for viral replication and protein expression.

-

Supernatant and Lysate Collection: After incubation, the cell culture supernatant is collected for the quantification of secreted HBsAg and HBeAg. Cell lysates can be prepared for the analysis of intracellular HBV DNA.

-

Quantification:

-

Antigens (HBsAg, HBeAg): Levels in the supernatant are quantified using enzyme-linked immunosorbent assays (ELISA) or chemiluminescence immunoassays (CLIA).

-

HBV DNA: Viral DNA is extracted from cell lysates and quantified using real-time quantitative PCR (qPCR).

-

-

Data Analysis: The percentage of inhibition for each concentration of this compound is calculated relative to the vehicle control. The IC50 values are then determined by fitting the dose-response data to a four-parameter logistic curve.

Cytotoxicity Assay (HepG2.2.15 cells)

This protocol describes the determination of the cytotoxic potential of this compound.

-

Cell Seeding: HepG2.2.15 cells, a human hepatoblastoma cell line that constitutively produces HBV, are seeded into 96-well plates.

-

Compound Treatment: The cells are treated with a serial dilution of this compound. A control with no compound is included to determine 100% cell viability.

-

Incubation: The plates are incubated for a period that corresponds to the duration of the antiviral assays (e.g., 4 days).[3]

-

Viability Assessment: Cell viability is measured using a commercially available assay, such as one based on the reduction of a tetrazolium salt (e.g., CCK-8) or the quantification of ATP (e.g., CellTiter-Glo).[3]

-

Data Analysis: The percentage of cell viability is calculated for each compound concentration relative to the untreated control. The CC50 value is determined from the resulting dose-response curve.

Selectivity and Preclinical Development

This compound is highly selective for HBV and does not exhibit activity against a panel of other DNA and RNA viruses, with the exception of Hepatitis A Virus (HAV) where it also shows potent inhibition.[6][7][8] Preclinical studies in a humanized liver mouse model demonstrated significant reductions in HBsAg and HBV DNA.[3][9] However, the development of this compound was discontinued due to observations of acute neurotoxicity in long-term preclinical safety studies.[10][11] Despite this, the novel mechanism of action and potent antiviral activity of the dihydroquinolizinone chemical series, to which this compound belongs, have paved the way for the development of next-generation HBV RNA destabilizers with improved safety profiles.[10]

References

- 1. The Dihydroquinolizinone Compound this compound Inhibits the Polyadenylase Function of PAPD5 and PAPD7 and Accelerates the Degradation of Matured Hepatitis B Virus Surface Protein mRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. glpbio.com [glpbio.com]

- 5. This compound | HBV | TargetMol [targetmol.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Discovery of this compound: The First-in-Class Selective and Orally Available Small Molecule Hepatitis B Virus Expression Inhibitor with Novel Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Efficacy of an Inhibitor of Hepatitis B Virus Expression in Combination With Entecavir and Interferon‐α in Woodchucks Chronically Infected With Woodchuck Hepatitis Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Safety, Tolerability, and Pharmacokinetics of the Novel Hepatitis B Virus Expression Inhibitor GST-HG131 in Healthy Chinese Subjects: a First-in-Human Single- and Multiple-Dose Escalation Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Preclinical Antiviral and Safety Profiling of the HBV RNA Destabilizer AB-161 - PMC [pmc.ncbi.nlm.nih.gov]

preclinical studies of RG7834 for HBV

An In-depth Technical Guide to the Preclinical Studies of RG7834 for Hepatitis B Virus (HBV)

Executive Summary

This compound, a pioneering compound from the dihydroquinolizinone (DHQ) chemical series, emerged as a first-in-class, orally bioavailable small molecule inhibitor of Hepatitis B Virus (HBV) expression.[1][2][3] Its novel mechanism of action, distinct from existing nucleos(t)ide analogues, involves the targeted inhibition of host cellular factors, leading to a significant reduction in viral antigens and DNA.[1][2] This document provides a comprehensive overview of the preclinical studies of this compound, detailing its mechanism of action, in vitro and in vivo efficacy, pharmacokinetic profile, and safety findings. The data presented herein is intended for researchers, scientists, and professionals in the field of drug development. Although the clinical development of this compound was halted due to toxicity concerns, its discovery and preclinical evaluation have provided invaluable insights, paving the way for next-generation HBV inhibitors with improved safety profiles.[4][5][6]

Mechanism of Action: Targeting Host Poly(A) Polymerases

This compound's unique antiviral activity stems from its ability to inhibit the host's non-canonical poly(A) polymerases, PAPD5 and PAPD7.[7][8] In a typical cellular environment, these enzymes are involved in the quality control of non-coding RNAs by adding a poly(A) tail that signals for their degradation.[7][8] However, HBV has evolved to co-opt PAPD5 and PAPD7 to stabilize its own messenger RNAs (mRNAs), thereby promoting viral replication and protein production.[1][7]

This compound directly binds to and inhibits the polyadenylase function of PAPD5 and PAPD7.[7][8] This inhibition leads to the shortening of the poly(A) tails of HBV mRNAs, specifically the 3.5kb pre-genomic/pre-core mRNAs and the 2.4/2.1kb HBsAg mRNAs.[7][8] The destabilized viral mRNAs are then rapidly degraded by host exoribonucleases in both the nucleus and cytoplasm.[7] This process effectively shuts down the production of viral proteins, including HBsAg and HBeAg, and consequently reduces the formation of new virions and viral DNA.[9][10] Notably, the smallest 0.7kb HBx mRNA appears to be unaffected by this compound.[7][8]

Preclinical Pharmacology

In Vitro Studies

This compound demonstrated potent and selective antiviral activity against HBV in various in vitro models. In differentiated HepaRG (dHepaRG) cells, a well-established model for HBV infection, this compound effectively inhibited the production of HBsAg, HBeAg, and HBV DNA with nanomolar potency.[9][11][12]

| Parameter | Cell Line | IC50 (nM) |

| HBsAg Inhibition | dHepaRG | 2.8 |

| HBeAg Inhibition | dHepaRG | 2.6 |

| HBV DNA Inhibition | dHepaRG | 3.2 |

| Table 1: In Vitro Antiviral Activity of this compound.[9][11][12] |

Experimental Protocol: In Vitro Antiviral Assay in dHepaRG Cells

-

Cell Culture and Differentiation: HepaRG cells are seeded and maintained in a growth medium. To induce differentiation into hepatocyte-like cells, the medium is supplemented with dimethyl sulfoxide (DMSO) for a specified period.

-

HBV Infection: Differentiated HepaRG cells are infected with HBV inoculum at a defined multiplicity of infection.

-

Compound Treatment: Following infection, the cells are treated with serial dilutions of this compound. A vehicle control (e.g., DMSO) is run in parallel.

-

Incubation: The treated cells are incubated for several days to allow for viral replication and protein expression. The cell culture supernatant is collected at specified time points.

-

Quantification of Viral Markers:

-

HBsAg and HBeAg: Levels in the supernatant are quantified using commercially available enzyme-linked immunosorbent assays (ELISAs).

-

HBV DNA: Viral DNA is extracted from the supernatant and quantified using real-time quantitative PCR (qPCR).

-

-

Data Analysis: The IC50 values (the concentration of the compound that inhibits 50% of the viral marker production) are calculated by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

In Vivo Studies

The in vivo efficacy of this compound was evaluated in two key animal models: the urokinase-type plasminogen activator/severe combined immunodeficiency (uPA-SCID) humanized mouse model and the woodchuck model of chronic hepatitis.[10][13][14] These models are crucial for assessing antiviral efficacy in a more physiologically relevant setting.

uPA-SCID Humanized Mouse Model

In HBV-infected humanized mice, oral administration of this compound resulted in a significant, dose-dependent reduction of HBsAg, a key therapeutic goal that is not effectively achieved by current nucleos(t)ide analogues like Entecavir (ETV).[10]

| Treatment Group | Dose | Duration | Mean HBsAg Reduction (log10) | Mean HBV DNA Reduction (log10) |

| This compound | 4 mg/kg (twice daily) | 21 days | 1.09 | 0.6 |

| Entecavir (ETV) | N/A | 21 days | No significant effect | >2.0 |

| Table 2: Efficacy of this compound in HBV-Infected uPA-SCID Mice.[10][11][15] |

Woodchuck Model of Chronic Hepatitis

The woodchuck model, which uses the closely related Woodchuck Hepatitis Virus (WHV), is an immunocompetent model that allows for the study of both antiviral and immunomodulatory effects.[13][14] In this model, this compound monotherapy significantly reduced both WHV surface antigen (WHsAg) and WHV DNA.[13][14]

| Treatment Group | Duration | Mean WHsAg Reduction (log10) | Mean WHV DNA Reduction (log10) |

| This compound | 14 weeks | 2.57 | 1.71 |

| Entecavir (ETV) | 14 weeks | 2.23 | 6.63 |

| Table 3: Efficacy of this compound Monotherapy in the Woodchuck Model.[13][14] |

Combination Therapy

Preclinical studies also explored the potential of this compound in combination with other antiviral agents. In the woodchuck model, combining this compound with Entecavir (ETV) and woodchuck interferon-α (wIFN-α) resulted in a profound reduction of both viral antigens and DNA, demonstrating a synergistic or additive effect.[13][14]

| Treatment Group | Duration | Mean WHsAg Reduction (log10) | Mean WHV DNA Reduction (log10) |

| This compound + ETV | 14 weeks | 3.42 | 6.62 |

| This compound + ETV + wIFN-α | 14 weeks | 5.00 | 7.46 |

| Table 4: Efficacy of this compound Combination Therapy in the Woodchuck Model.[13][14] |

Experimental Protocol: In Vivo Efficacy in Animal Models

-

Model Establishment:

-

uPA-SCID Mice: Immunodeficient mice are transplanted with human hepatocytes. Successful engraftment is confirmed, and the mice are then infected with HBV.

-

Woodchucks: Woodchucks are infected with WHV to establish chronic infection, confirmed by the persistent presence of serum WHsAg and WHV DNA.

-

-

Treatment Administration: Animals are randomized into different treatment groups (e.g., vehicle control, this compound alone, ETV alone, combination therapy). The compounds are administered orally at specified doses and frequencies for the duration of the study.

-

Sample Collection: Blood samples are collected at baseline and at regular intervals throughout the treatment and follow-up periods.

-

Analysis of Viral Markers:

-

Immune Response Monitoring (Woodchuck Model): Peripheral blood mononuclear cells (PBMCs) can be isolated to assess virus-specific T-cell responses through proliferation assays.[14]

-

Data Evaluation: Changes in viral markers from baseline are calculated and compared between treatment groups to determine efficacy.

Pharmacokinetics and Safety Profile

Preclinical pharmacokinetic studies confirmed that this compound is orally bioavailable.[2][11]

| Species | Dose (p.o.) | Half-life (t1/2) |

| Mouse | 2, 14.5 mg/kg | 4.9 h |

| Table 5: Pharmacokinetic Parameters of this compound.[11] |

Despite its promising antiviral profile, the development of this compound was terminated due to safety concerns identified in long-term toxicology studies.[4][5] Chronic repeat-dose studies in rats and monkeys revealed dose- and time-dependent neurotoxicity.[16] The primary findings were symptoms of polyneuropathy, which correlated with axonal degeneration in peripheral nerves and the spinal cord.[16] These adverse effects were deemed severe and were not reversible after a treatment-free recovery period.[16]

Conclusion and Future Directions

This compound was a landmark compound in the search for an HBV cure. It validated a novel therapeutic strategy: targeting host factors to inhibit viral gene expression. The preclinical data conclusively showed that this mechanism could lead to a profound reduction in viral antigens, particularly HBsAg, a critical endpoint for achieving a functional cure.

While the unforeseen neurotoxicity halted its clinical progression, the knowledge gained from the this compound program has been instrumental.[16] The structure-activity and structure-toxicity relationships derived from these studies have enabled the design of next-generation HBV expression inhibitors. For example, GST-HG131, a compound developed from the same chemical series, demonstrated a similar potent antiviral activity but with an improved safety profile in preclinical rat toxicology studies, and it has since progressed into clinical development.[1][5] The journey of this compound underscores the complexities of drug development and highlights the importance of rigorous preclinical safety evaluation. It remains a pivotal case study in the ongoing effort to develop a finite and curative therapy for chronic hepatitis B.

References

- 1. researchgate.net [researchgate.net]

- 2. Discovery of this compound: The First-in-Class Selective and Orally Available Small Molecule Hepatitis B Virus Expression Inhibitor with Novel Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Safety, Tolerability, and Pharmacokinetics of the Novel Hepatitis B Virus Expression Inhibitor GST-HG131 in Healthy Chinese Subjects: a First-in-Human Single- and Multiple-Dose Escalation Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Preclinical Antiviral and Safety Profiling of the HBV RNA Destabilizer AB-161 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The Dihydroquinolizinone Compound this compound Inhibits the Polyadenylase Function of PAPD5 and PAPD7 and Accelerates the Degradation of Matured Hepatitis B Virus Surface Protein mRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medkoo.com [medkoo.com]

- 10. researchgate.net [researchgate.net]

- 11. medchemexpress.com [medchemexpress.com]

- 12. glpbio.com [glpbio.com]

- 13. Efficacy of an Inhibitor of Hepatitis B Virus Expression in Combination With Entecavir and Interferon‐α in Woodchucks Chronically Infected With Woodchuck Hepatitis Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Efficacy of an Inhibitor of Hepatitis B Virus Expression in Combination With Entecavir and Interferon-α in Woodchucks Chronically Infected With Woodchuck Hepatitis Virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. This compound S-isomer | HBV inhibitor | CAS 2072057-17-9 | Buy this compound S-isomer from Supplier InvivoChem [invivochem.com]

- 16. researchgate.net [researchgate.net]

The Impact of RG7834 on Cellular Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

RG7834 is a first-in-class, orally bioavailable small molecule inhibitor of Hepatitis B Virus (HBV) gene expression. It has demonstrated potent and selective activity against HBV by targeting host cellular proteins, a novel mechanism of action that distinguishes it from traditional nucleos(t)ide analogues. This technical guide provides an in-depth analysis of the cellular pathways affected by this compound, with a focus on its primary mechanism of action and off-target effects. Quantitative data from preclinical studies are summarized, key experimental methodologies are detailed, and the involved signaling pathways are visualized to offer a comprehensive resource for researchers in the field of virology and drug development.

Primary Cellular Pathway: Inhibition of PAPD5/7 and Destabilization of HBV mRNA

The principal mechanism of action of this compound involves the targeted inhibition of two host cell non-canonical poly(A) polymerases: poly(A) RNA polymerase D5 (PAPD5) and poly(A) RNA polymerase D7 (PAPD7) , also known as TENT4A and TENT4B respectively.[1][2][3] These enzymes are crucial for the stabilization of HBV messenger RNA (mRNA) transcripts.[1][2]

HBV hijacks PAPD5 and PAPD7 to maintain the stability of its viral mRNAs, including the pre-genomic RNA (pgRNA) and the mRNAs encoding for surface antigens (HBsAg).[1][4] This is achieved through the addition and maintenance of the 3' poly(A) tail of the viral transcripts, which protects them from degradation by cellular exonucleases.[1][4]

This compound binds to the catalytic domains of PAPD5 and PAPD7, inhibiting their polyadenylase function.[3] This inhibition leads to a cascade of events culminating in the reduction of HBV viral load:

-

Shortening of HBV mRNA Poly(A) Tails: Inhibition of PAPD5/7 by this compound results in the progressive shortening of the poly(A) tails of HBV mRNAs.[4]

-

Destabilization and Degradation of HBV mRNA: The shortened poly(A) tails make the viral transcripts susceptible to degradation by cellular RNA decay machinery in both the nucleus and the cytoplasm.[1][4]

-

Reduction of Viral Proteins and DNA: The degradation of HBV mRNA leads to a significant reduction in the translation of viral proteins, including HBsAg and HBeAg, and subsequently, a decrease in viral DNA replication.[4][5]

This targeted degradation of viral mRNA is selective, as this compound has been shown to have a minimal effect on the stability of most host cell mRNAs.[5] However, the HBx mRNA, the smallest of the HBV transcripts, appears to be less sensitive to the effects of this compound.[4]

Quantitative Data on this compound Efficacy

The following table summarizes the in vitro efficacy of this compound in inhibiting HBV replication.

| Parameter | Cell Line | IC50 Value | Reference |

| HBsAg Inhibition | dHepaRG | 2.8 nM | [5] |

| HBeAg Inhibition | dHepaRG | 2.6 nM | [5] |

| HBV DNA Inhibition | dHepaRG | 3.2 nM | [5] |

Off-Target Cellular Pathway: Neurotoxicity via PAPD5/7 Inhibition

While the inhibition of PAPD5/7 is highly effective against HBV, it is also implicated in the primary off-target effect of this compound: neurotoxicity. Chronic toxicity studies in rats and monkeys revealed dose- and time-dependent polyneuropathy, characterized by axonal degeneration in peripheral nerves and the spinal cord.[6] This significant adverse effect led to the discontinuation of the clinical development of this compound.[6][7]

The proposed mechanism for this neurotoxicity is the on-target inhibition of PAPD5 and PAPD7 in neuronal cells.[6] While the precise cellular substrates of PAPD5/7 in the nervous system are not fully elucidated, their inhibition likely disrupts the stability of essential host-cell non-coding RNAs (ncRNAs) and potentially some mRNAs that are critical for neuronal function and survival.[8] This highlights a crucial role for these enzymes beyond their interaction with HBV and underscores the challenges of targeting host factors for antiviral therapy.

Visualizing the Cellular Pathways

To provide a clearer understanding of the molecular interactions and cellular processes affected by this compound, the following diagrams were generated using the Graphviz DOT language.

Diagram 1: this compound Mechanism of Action on HBV mRNA

Caption: Mechanism of this compound-mediated inhibition of HBV expression.

Diagram 2: Proposed Pathway of this compound-Induced Neurotoxicity

Caption: Proposed mechanism of this compound-induced neurotoxicity.

Key Experimental Protocols

The following sections detail the methodologies for key experiments cited in the investigation of this compound's effects.

In Vitro HBV Inhibition Assay

-

Cell Line: Differentiated HepaRG (dHepaRG) cells, which support HBV infection and replication.

-

Treatment: Cells are infected with HBV and subsequently treated with a serial dilution of this compound. A vehicle control (e.g., DMSO) is run in parallel.

-

Incubation: Cells are incubated for a specified period (e.g., 6 days), with media and compound refreshed at set intervals.

-

Endpoint Analysis:

-

HBsAg and HBeAg Quantification: Cell culture supernatants are collected, and the levels of secreted HBsAg and HBeAg are quantified using commercially available enzyme-linked immunosorbent assays (ELISAs).

-

HBV DNA Quantification: Intracellular HBV DNA is extracted from the cell lysates. The levels of HBV DNA are quantified by quantitative polymerase chain reaction (qPCR).

-

-

Data Analysis: The half-maximal inhibitory concentration (IC50) values are calculated by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a four-parameter logistic curve.

HBV mRNA Stability Assay (Northern Blot)

-

Cell Line: HepG2-tTA25 cells, which can be engineered to express specific HBV transcripts under the control of a tetracycline-repressible promoter.

-

Experimental Setup:

-

Cells are transduced with an adenoviral vector expressing the HBV mRNA of interest (e.g., pgRNA or HBsAg mRNA).

-

Transcription is halted by the addition of doxycycline to the culture medium.

-

Immediately after halting transcription, cells are treated with this compound (e.g., 1 µM) or a vehicle control.

-

-

Sample Collection: Total cellular RNA is extracted at various time points (e.g., 0, 4, 8, 12, 24 hours) post-treatment.

-

Northern Blot Analysis:

-

Equal amounts of total RNA are separated by agarose gel electrophoresis and transferred to a nylon membrane.

-

The membrane is hybridized with a radiolabeled probe specific for the HBV transcript.

-

The signal is detected by autoradiography or phosphorimaging.

-

-

Data Analysis: The intensity of the bands corresponding to the HBV mRNA is quantified using densitometry software (e.g., ImageJ). The half-life of the mRNA is calculated by plotting the natural log of the band intensity against time.

Conclusion

This compound represents a significant advancement in the development of anti-HBV therapeutics due to its novel mechanism of targeting host PAPD5/7 to induce viral mRNA degradation. This approach leads to a potent reduction in both viral antigens and DNA. However, the on-target inhibition of PAPD5/7 in the nervous system results in significant neurotoxicity, highlighting the critical cellular functions of these enzymes and the inherent risks of host-targeting antiviral strategies. The detailed understanding of the cellular pathways affected by this compound, as outlined in this guide, provides valuable insights for the future design and development of safer and more effective therapies for chronic hepatitis B.

References

- 1. researchgate.net [researchgate.net]

- 2. The Dihydroquinolizinone Compound this compound Inhibits the Polyadenylase Function of PAPD5 and PAPD7 and Accelerates the Degradation of Matured Hepatitis B Virus Surface Protein mRNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Neurodevelopmental Clues to Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The Dihydroquinolizinone Compound this compound Inhibits the Polyadenylase Function of PAPD5 and PAPD7 and Accelerates the Degradation of Matured Hepatitis B Virus Surface Protein mRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Small molecule PAPD5 inhibitors restore telomerase activity in patient stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

- 8. pubcompare.ai [pubcompare.ai]

Methodological & Application

Application Notes and Protocols for RG7834 In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

RG7834 is a first-in-class, orally bioavailable small molecule inhibitor of Hepatitis B Virus (HBV) gene expression.[1][2][3] It represents a novel class of anti-HBV agents with a mechanism of action distinct from current standard-of-care nucleos(t)ide analogues.[1][4] this compound targets the host poly(A) polymerases PAPD5 and PAPD7, which are co-opted by HBV to stabilize its messenger RNA (mRNA) transcripts.[5][6][7] By inhibiting PAPD5/7, this compound induces the shortening of the poly(A) tails of viral mRNAs, leading to their destabilization and subsequent degradation.[5][6][7] This process effectively reduces the levels of viral antigens (HBsAg and HBeAg) and viral DNA.[1][4]

These application notes provide an overview of the in vitro activity of this compound and detailed protocols for key assays to evaluate its antiviral efficacy and cytotoxicity in cell culture models.

Mechanism of Action

This compound's novel mechanism of action involves the targeted inhibition of host factors essential for HBV mRNA stability. The process can be summarized as follows:

-

HBV mRNA Stabilization: HBV mRNAs rely on the host cell's non-canonical poly(A) polymerases, PAPD5 and PAPD7, to maintain the length and integrity of their 3' poly(A) tails. This polyadenylation is crucial for mRNA stability and efficient translation into viral proteins.[5][6]

-

Inhibition by this compound: this compound selectively binds to and inhibits the enzymatic activity of PAPD5 and PAPD7.[5][7]

-

mRNA Destabilization: Inhibition of PAPD5/7 leads to a progressive shortening of the HBV mRNA poly(A) tails.[5][6]

-

Viral Transcript Degradation: Once the poly(A) tails are sufficiently shortened, the viral mRNAs become susceptible to degradation by host cell exonucleases in both the nucleus and cytoplasm.[5][6][7]

-

Reduction in Viral Products: The degradation of HBV mRNA results in a significant reduction in the production of viral proteins (HBsAg, HBeAg) and, consequently, a decrease in viral DNA replication.[1][4]

Data Presentation

The following tables summarize the quantitative data for this compound's in vitro antiviral activity and cytotoxicity.

| Antiviral Activity of this compound in dHepaRG Cells | |

| Parameter | IC₅₀ (nM) |

| HBsAg Inhibition | 2.8[8][9][10] |

| HBeAg Inhibition | 2.6[8][9][10] |

| HBV DNA Inhibition | 3.2[8][9][10] |

| Cytotoxicity Profile of this compound | |

| Cell Line | CC₅₀ (µM) |

| HepG2.2.15 | > 50[10] |

| dHepaRG | > 50 (implied, no cytotoxicity observed up to 50 µM)[4] |

Experimental Protocols

Protocol 1: Evaluation of Anti-HBV Activity in Differentiated HepaRG Cells

This protocol describes the methodology to determine the 50% inhibitory concentration (IC₅₀) of this compound against HBV replication in the differentiated HepaRG (dHepaRG) cell model, which closely mimics primary human hepatocytes.

Materials:

-

HepaRG cells

-

William’s E Medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Glutamine

-

Insulin

-

Hydrocortisone hemisuccinate

-

Dimethyl sulfoxide (DMSO)

-

HBV inoculum (genotype D)

-

Polyethylene glycol (PEG) 8000

-

This compound compound

-

96-well cell culture plates

Procedure:

-

Cell Culture and Differentiation:

-

Culture HepaRG cells in William’s E Medium supplemented with 10% FBS, 100 U/mL penicillin, 100 µg/mL streptomycin, 2 mM glutamine, 5 µg/mL insulin, and 50 µM hydrocortisone hemisuccinate.

-

Seed cells in 96-well plates and grow for 2 weeks to allow for differentiation into hepatocyte-like cells. For the final 2 weeks of differentiation, supplement the medium with 2% DMSO.

-

-

HBV Infection:

-

On the day of infection, wash the differentiated HepaRG cells once with serum-free medium.

-

Prepare the HBV inoculum in culture medium containing 4% PEG 8000. A multiplicity of infection (MOI) of 500 genome equivalents (ge) per cell is recommended.[5]

-

Inoculate the cells and incubate for 20-24 hours at 37°C in a 5% CO₂ incubator.[5]

-

After incubation, remove the inoculum and wash the cells five times with culture medium to remove unbound virus.[5]

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Create a series of dilutions of this compound in culture medium. It is recommended to perform a 3-fold serial dilution starting from a high concentration (e.g., 1 µM) to cover the expected nanomolar IC₅₀ range. Include a vehicle control (DMSO only).

-

Add the compound dilutions to the infected cells. The final DMSO concentration should be kept constant across all wells (e.g., 0.5%).

-

Incubate the plates at 37°C with 5% CO₂ for the desired duration (e.g., 8-11 days).[1][5] Replenish the medium with fresh compound every 2-3 days.[5]

-

-

Endpoint Analysis:

-

At the end of the treatment period, collect the cell culture supernatants.

-

Analyze the supernatants for secreted HBsAg and HBeAg using commercial ELISA kits (see Protocol 2).

-

Analyze the supernatants for extracellular HBV DNA using qPCR (see Protocol 3).

-

Calculate the IC₅₀ values by plotting the percentage of inhibition against the log concentration of this compound and fitting the data to a four-parameter logistic curve.

-

Protocol 2: Quantification of HBsAg and HBeAg by ELISA

This protocol provides a general procedure for quantifying secreted viral antigens from cell culture supernatants using a sandwich enzyme-linked immunosorbent assay (ELISA).

Materials:

-

Commercial HBsAg or HBeAg ELISA kit (containing coated microplate, standards, detection antibody, HRP conjugate, substrate, and stop solution)

-

Cell culture supernatants from Protocol 1

-

Microplate reader capable of reading absorbance at 450 nm

Procedure:

-

Reagent Preparation:

-

Assay Procedure:

-

Add 100 µL of standards and samples (cell culture supernatants) to the appropriate wells of the antibody-coated microplate.[6]

-

Cover the plate and incubate for 90 minutes at 37°C.[6]

-

Aspirate the liquid from each well and wash the plate 3 times with 1x Wash Buffer.[6]

-

Add 100 µL of Biotinylated Detection Antibody to each well. Incubate for 1 hour at 37°C.[6]

-

Aspirate and wash the plate 3 times.[6]

-

Add 100 µL of HRP Conjugate to each well. Incubate for 30 minutes at 37°C.[6]

-

Aspirate and wash the plate 5 times.[6]

-

Add 90 µL of TMB Substrate Reagent to each well. Incubate for 15-20 minutes at 37°C in the dark.[6][11]

-

Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.[6]

-

-

Data Analysis:

-

Immediately read the absorbance of each well at 450 nm using a microplate reader.

-

Generate a standard curve by plotting the absorbance versus the concentration of the standards.

-

Determine the concentration of HBsAg or HBeAg in the samples by interpolating their absorbance values from the standard curve.

-

Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

-

Protocol 3: Quantification of Extracellular HBV DNA by qPCR

This protocol outlines the steps for extracting and quantifying HBV DNA from cell culture supernatants via quantitative real-time PCR (qPCR).

Materials:

-

Cell culture supernatants from Protocol 1

-

Viral DNA extraction kit

-

HBV-specific primers and probe for qPCR

-

qPCR master mix

-

Real-time PCR instrument

Procedure:

-

DNA Extraction:

-

Extract viral DNA from 100-200 µL of cell culture supernatant using a commercial viral DNA/RNA extraction kit, following the manufacturer’s instructions.

-

Alternatively, a simplified method can be used for high-throughput screening: incubate the supernatant with a lysis buffer containing proteinase K at 56°C, followed by heat inactivation at 95°C.[8][12] The cleared lysate can be used directly in the qPCR reaction.[8]

-

-

qPCR Reaction Setup:

-

Prepare a qPCR reaction mix containing the qPCR master mix, HBV-specific forward and reverse primers, and a fluorescently labeled probe.

-

Add a specific volume of the extracted DNA to each well of a qPCR plate.

-

Include a standard curve using a plasmid containing the HBV genome of known concentration to allow for absolute quantification of HBV DNA copies.

-

Include no-template controls (NTC) to check for contamination.

-

-

Real-Time PCR Amplification:

-

Perform the qPCR reaction on a real-time PCR instrument using a standard thermal cycling protocol (e.g., initial denaturation at 95°C, followed by 40-45 cycles of denaturation at 95°C and annealing/extension at 60°C).

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for all samples.

-

Generate a standard curve by plotting the Ct values against the log of the HBV DNA copy number for the standards.

-

Calculate the HBV DNA copy number in the experimental samples based on the standard curve.

-

Calculate the percentage of inhibition of HBV DNA release for each this compound concentration relative to the vehicle control.

-

Protocol 4: Cytotoxicity Assay

This protocol describes how to assess the 50% cytotoxic concentration (CC₅₀) of this compound using a colorimetric assay such as the MTS or CCK-8 assay, which measures cell viability.

Materials:

-